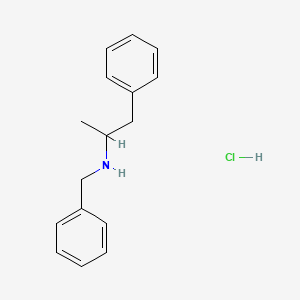

N-benzyl-1-phenylpropan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

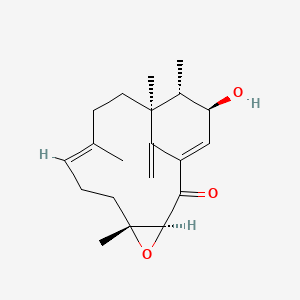

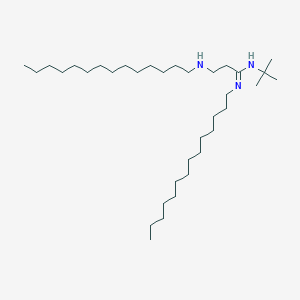

“N-benzyl-1-phenylpropan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1085-43-4 . It has a molecular weight of 261.79 . It is a powder in physical form .

Synthesis Analysis

The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) . Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon . The catalysts were easily removed from the reaction mixture and reusable . Deprotected amines were obtained in excellent yields without an additional neutralization process .Molecular Structure Analysis

The Inchi Code for “N-benzyl-1-phenylpropan-2-amine hydrochloride” is1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H . Physical And Chemical Properties Analysis

“N-benzyl-1-phenylpropan-2-amine hydrochloride” is a powder in physical form . It has a molecular weight of 261.79 . The storage temperature is room temperature .Scientific Research Applications

Transaminase-Mediated Synthesis

“N-benzyl-1-phenylpropan-2-amine;hydrochloride” can be used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Pharmaceutical Applications

This compound is relevant in the pharmaceutical industry. It can be used in the synthesis of drugs for the treatment of various conditions. For example, it can be used in the production of drugs for the treatment of obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia .

Production of Enantiomerically Pure Amines

“N-benzyl-1-phenylpropan-2-amine;hydrochloride” can be used in the production of enantiomerically pure amines. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity .

Biocatalytic Approaches

This compound can be used in biocatalytic approaches for the synthesis of enantiopure amines. These methods are appealing alternatives for the synthesis of enantiopure amines as they usually operate with chiral auxiliaries or metal complexes with chiral ligands and sometimes suffer from low enantioselectivity and low atom efficiency .

Asymmetric Synthesis

“N-benzyl-1-phenylpropan-2-amine;hydrochloride” can be used in asymmetric synthesis, a method that produces one enantiomer preferentially. This is important in the production of pharmaceuticals, as different enantiomers of a drug can have different biological activities .

Kinetic Resolution

This compound can be used in kinetic resolution, a method of separating enantiomers based on their different reaction rates. This is a valuable technique in the production of enantiomerically pure compounds .

Safety and Hazards

properties

IUPAC Name |

N-benzyl-1-phenylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZVDMDDHHROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501064 |

Source

|

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(1-phenylpropan-2-yl)amine hydrochloride | |

CAS RN |

1085-43-4 |

Source

|

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)

![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)